molecular formula C14H20N2O3 B5124791 N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No. B5124791
M. Wt: 264.32 g/mol
InChI Key: XUIUVBWTDBBFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide, also known as EMD-386088, is a novel compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide is not fully understood. However, it is believed to act as a selective antagonist of the α2δ subunit of voltage-gated calcium channels. This leads to a reduction in calcium influx into neurons, which can result in a reduction in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are involved in the regulation of mood and anxiety. Additionally, this compound has been shown to reduce the levels of inflammatory cytokines, which are involved in the development of depression and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments is that it has been shown to have a high degree of selectivity for the α2δ subunit of voltage-gated calcium channels. This makes it a useful tool for studying the role of calcium channels in neuronal function. However, one limitation of using this compound is that its effects may be dependent on the specific animal model or experimental conditions used.

Future Directions

There are a number of potential future directions for research on N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide. One potential direction is to further investigate its potential as a treatment for anxiety and depression in humans. Additionally, further research could be conducted to better understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, this compound could be used as a tool for studying the role of calcium channels in a variety of physiological and pathological processes.

Synthesis Methods

N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide is synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine with 3-methoxypropionyl chloride to form the intermediate, N-(2-ethylphenyl)-3-methoxypropionamide. This intermediate is then reacted with ethylenediamine to form the final product, this compound.

Scientific Research Applications

N-(2-ethylphenyl)-N'-(3-methoxypropyl)ethanediamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

properties

IUPAC Name

N'-(2-ethylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-11-7-4-5-8-12(11)16-14(18)13(17)15-9-6-10-19-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIUVBWTDBBFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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